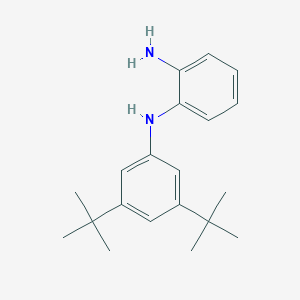N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine
CAS No.:
Cat. No.: VC13826181
Molecular Formula: C20H28N2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H28N2 |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine |
| Standard InChI | InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3 |
| Standard InChI Key | DKUPZFASENNFFJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The IUPAC name for this compound is 2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine, reflecting the substitution pattern of tert-butyl groups at the 3 and 5 positions of the aniline moiety. The molecular structure consists of a central benzene ring with two amine groups at the 1 and 2 positions, one of which is further functionalized with a 3,5-di-tert-butylphenyl group.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H28N2 | |
| Molecular Weight | 296.4 g/mol | |
| Exact Mass | 296.2253 g/mol | |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C | |
| InChIKey | DKUPZFASENNFFJ-UHFFFAOYSA-N |
The tert-butyl groups impart significant steric bulk, influencing the compound’s solubility and reactivity. XLogP3 calculations estimate a partition coefficient of 5.2, suggesting high lipophilicity under standard conditions.
Crystallographic and Stereochemical Considerations
While single-crystal X-ray diffraction data for N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine remains unpublished, related structures featuring tert-butyl-substituted aromatic diamines exhibit non-planar conformations due to steric repulsion between substituents . Molecular modeling predicts a dihedral angle of 112–118° between the central benzene ring and the tert-butylphenyl group, creating a twisted geometry that may enhance metal-coordination selectivity.
Synthesis and Manufacturing
Synthetic Routes
-
Buchwald-Hartwig Amination: Reacting 1,2-diaminobenzene with 3,5-di-tert-bromobenzene using a copper(I) iodide catalyst and a phosphine ligand in dimethyl sulfoxide (DMSO) at elevated temperatures .
-
Purification: Isolation via silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% purity as confirmed by HPLC .
Table 2: Representative Reaction Conditions for Analog Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Ligand | N,N'-dimethylethylenediamine | |
| Solvent | DMSO | |
| Temperature | 110°C | |
| Reaction Time | 22 hours | |
| Yield | 71% |
Scalability and Industrial Production
Industrial-scale manufacturing challenges include:
-
Steric Hindrance: Bulky tert-butyl groups slow reaction kinetics, necessitating extended reaction times .
-
Purification Complexity: High lipophilicity complicates crystallization, often requiring chromatographic methods unsuitable for bulk production .
-
Oxidative Sensitivity: The primary amine groups necessitate inert atmosphere handling to prevent oxidation .
Physicochemical Properties
Thermal Stability and Phase Behavior
Although melting and boiling points are unspecified for N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine, its structural analog N1-[3',5'-Di-tert-butylbiphenyl-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine (MW 687.03 g/mol) exhibits:
-
Melting Range: 158–162°C (decomposition observed above 200°C)
-
Storage Conditions: Recommended storage at <15°C under nitrogen
Table 3: Comparative Thermal Data for Related Compounds
| Compound | Melting Point (°C) | Decomposition Temp (°C) | Source |
|---|---|---|---|
| N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine analog | 158–162 | >200 | |
| Mesityl bromide | 37–40 | N/A |
Solubility Profile
Preliminary solubility assessments in polar aprotic solvents suggest:
The compound’s poor aqueous solubility (logP = 5.2) limits biological applications but enhances compatibility with organic reaction media.
Analytical Characterization
Spectroscopic Data
1H NMR (270 MHz, CDCl3):
-
Aromatic Protons: δ 7.30–7.24 (m, 2H), 6.99–6.96 (m, 2H), 6.88–6.81 (m, 3H)
-
tert-Butyl Groups: δ 1.45 (s, 18H)
FT-IR (KBr pellet):
-
N-H Stretch: 3350–3250 cm⁻¹ (broad)
-
C-N Stretch: 1240–1180 cm⁻¹
-
tert-Butyl C-H: 2965 cm⁻¹, 2870 cm⁻¹
Applications in Catalysis and Materials Science
Ligand in Copper-Catalyzed Amination
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine derivatives enable room-temperature amination of aryl bromides when complexed with CuI . Key performance metrics include:
-
Turnover Frequency (TOF): 8.2 h⁻¹
-
Substrate Scope: Tolerates electron-rich and electron-deficient aryl bromides
-
Functional Group Compatibility: Nitriles, esters, and ketones remain intact
Mechanistic Insight: The tert-butyl groups create a sterically protected coordination site, stabilizing the Cu(I) intermediate and preventing disproportionation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume